molecular formula C26H25N3O3S2 B3305619 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 923420-06-8

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B3305619
CAS No.: 923420-06-8
M. Wt: 491.6 g/mol
InChI Key: BOQUHFKVWHJTGR-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone features a benzothiazole core substituted with a methylsulfonyl group at the 4-position, linked to a piperazine ring, and terminated with a diphenylethanone moiety. The methylsulfonyl group may enhance metabolic stability and binding affinity compared to halogen or alkyl substituents in related compounds .

Properties

IUPAC Name

1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-34(31,32)22-14-8-13-21-24(22)27-26(33-21)29-17-15-28(16-18-29)25(30)23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,23H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQUHFKVWHJTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a benzo[d]thiazole moiety, both known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H26N2O3S\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Piperazine Ring : Common in pharmaceuticals, offering diverse biological interactions.
  • Benzo[d]thiazole Moiety : Known for anti-inflammatory and anticancer properties.
  • Methylsulfonyl Group : Enhances solubility and reactivity.

Biological Activity Overview

Research indicates that while the compound itself may not exhibit significant biological activity, it serves as a precursor for the synthesis of derivatives with enhanced pharmacological effects. Notably, its derivatives have shown efficacy in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes.

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine, benzo[d]thiazolePrecursor for COX inhibitors
DerivativesVarious substitutionsAnalgesic, anti-inflammatory

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism through which the derivatives of this compound exhibit their biological activity is through the inhibition of COX enzymes. COX-2 is particularly involved in the synthesis of prostaglandins that mediate inflammation and pain. The structural characteristics of this compound allow for modifications that enhance binding affinity to COX enzymes.

Case Study 1: Antinociceptive Effects

In a study focusing on thiazole-piperazine derivatives, compounds similar to this compound were synthesized and tested for antinociceptive effects. The results indicated significant pain relief in animal models, suggesting potential applications in pain management therapies .

Case Study 2: Anticancer Potential

Another study investigated the anticancer properties of thiazole derivatives. Compounds derived from similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Methylsulfonyl groups (target compound) are strong electron-withdrawing groups, contrasting with electron-donating groups like methoxy (11l) or halogenated aryl moieties (11b–11g). This may enhance receptor binding or metabolic stability .

Pharmacological and Physicochemical Properties

While biological data for the target compound are unavailable, analogs provide insights:

  • Anticancer Activity: Compounds 5i–5l () with triazole or indole-dione termini showed moderate anticancer activity, likely via kinase inhibition. The diphenylethanone group in the target compound may similarly target hydrophobic binding pockets .
  • Serotonin Receptor Affinity : Piperazine-benzothiazole derivatives (e.g., Ziprasidone analogs in ) act as 5HT1A receptor antagonists or serotonin transporter (SERT) inhibitors. The methylsulfonyl group may improve selectivity over halogenated analogs .
Table 2: Pharmacological Comparison
Compound Type Biological Target Notable Activity Reference
Urea Derivatives (11a–11o) Kinases/Receptors Moderate cytotoxicity
Triazole Derivatives (5i–5l) Anticancer targets IC50: 10–50 µM (cell lines)
Ziprasidone Analogs () 5HT1A/SERT High receptor affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

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